molecular formula C16H11NO5 B137113 2-(3-Methoxyphenyl)-3-nitrochromen-4-one CAS No. 143468-21-7

2-(3-Methoxyphenyl)-3-nitrochromen-4-one

Cat. No. B137113
M. Wt: 297.26 g/mol
InChI Key: MQVAZWJYMVOJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxyphenyl)-3-nitrochromen-4-one is a chemical compound that belongs to the chromone family. It is an organic compound that is commonly used in scientific research. The compound is known for its unique properties, which make it useful in a wide range of applications. In

Mechanism Of Action

The mechanism of action of 2-(3-Methoxyphenyl)-3-nitrochromen-4-one is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways in the body. The compound has been shown to inhibit the activity of protein kinase C, which is involved in various cellular processes. Additionally, 2-(3-Methoxyphenyl)-3-nitrochromen-4-one has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.

Biochemical And Physiological Effects

2-(3-Methoxyphenyl)-3-nitrochromen-4-one has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, 2-(3-Methoxyphenyl)-3-nitrochromen-4-one has been shown to inhibit the growth of cancer cells in vitro. The compound has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-(3-Methoxyphenyl)-3-nitrochromen-4-one is its versatility. The compound can be used in a wide range of laboratory experiments, making it a valuable tool for researchers. Additionally, the synthesis method is relatively straightforward, making it easy to obtain the compound for use in experiments. However, one of the limitations of 2-(3-Methoxyphenyl)-3-nitrochromen-4-one is its potential toxicity. The compound has been shown to be toxic to certain cell types, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 2-(3-Methoxyphenyl)-3-nitrochromen-4-one. One area of interest is the development of new drugs and pharmaceuticals based on the compound. Additionally, the compound could be further studied for its potential anticancer properties. Another potential area of research is the use of 2-(3-Methoxyphenyl)-3-nitrochromen-4-one as a fluorescent probe for the detection of metal ions. Overall, there are many potential future directions for research involving 2-(3-Methoxyphenyl)-3-nitrochromen-4-one, and the compound is likely to continue to be an important tool in scientific research.

Synthesis Methods

The synthesis of 2-(3-Methoxyphenyl)-3-nitrochromen-4-one involves a reaction between 3-nitrobenzaldehyde and 3-methoxyacetophenone in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the desired product. The synthesis method is relatively straightforward and can be carried out in a laboratory setting.

Scientific Research Applications

2-(3-Methoxyphenyl)-3-nitrochromen-4-one has been extensively studied for its various scientific research applications. It is commonly used in the field of medicinal chemistry, where it is used to develop new drugs and pharmaceuticals. The compound has also been studied for its potential anticancer properties. Additionally, 2-(3-Methoxyphenyl)-3-nitrochromen-4-one has been studied for its use as a fluorescent probe for the detection of metal ions.

properties

CAS RN

143468-21-7

Product Name

2-(3-Methoxyphenyl)-3-nitrochromen-4-one

Molecular Formula

C16H11NO5

Molecular Weight

297.26 g/mol

IUPAC Name

2-(3-methoxyphenyl)-3-nitrochromen-4-one

InChI

InChI=1S/C16H11NO5/c1-21-11-6-4-5-10(9-11)16-14(17(19)20)15(18)12-7-2-3-8-13(12)22-16/h2-9H,1H3

InChI Key

MQVAZWJYMVOJBR-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=C(C(=O)C3=CC=CC=C3O2)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C(=O)C3=CC=CC=C3O2)[N+](=O)[O-]

synonyms

4H-1-Benzopyran-4-one,2-(3-methoxyphenyl)-3-nitro-(9CI)

Origin of Product

United States

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